3-Isopropyl-2-methylbenzofuran
Description
3-Isopropyl-2-methylbenzofuran (CAS 92013-10-0) is a substituted benzofuran derivative with a methyl group at position 2 and an isopropyl group at position 3 of the fused benzofuran ring system. Benzofurans are heterocyclic compounds known for their biological relevance and structural versatility in medicinal and materials chemistry. The compound’s molecular formula is C₁₂H₁₄O, with a molecular weight of 174.24 g/mol [12].
Properties
CAS No. |
160875-30-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)12-9(3)13-11-7-5-4-6-10(11)12/h4-8H,1-3H3 |
InChI Key |
QDVBMICXXRKLGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2O1)C(C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(C)C |
Synonyms |
Benzofuran,2-methyl-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Key structural analogues differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis based on crystallographic, synthetic, and physicochemical
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Positions) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Interactions |
|---|---|---|---|---|---|
| 3-Isopropyl-2-methylbenzofuran | 3-isopropyl, 2-methyl | Benzofuran core | C₁₂H₁₄O | 174.24 | Limited crystallographic data in evidence; inferred planar benzofuran ring [12]. |
| 5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran | 5-isopropyl, 2-methyl, 3-SO₂Ph | Sulfonyl, benzofuran | C₁₈H₁₈O₃S | 314.38 | Dihedral angle: 79.37° (benzene vs. benzofuran); π–π stacking (3.762 Å) [9]. |
| 2-(5-Isopropyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | 5-isopropyl, 3-SMe, 2-CH₂COOH | Sulfanyl, acetic acid | C₁₅H₁₆O₃S | 292.35 | Planar benzofuran (deviation ≤0.011 Å); O–H⋯O H-bonds, π–π interactions (3.430 Å) [3]. |
| Isopropyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate | 5-Cl, 3-SOCH₃, 2-CH₂COOⁱPr | Sulfinyl, ester | C₁₄H₁₅ClO₄S | 314.77 | Triclinic crystal system; C–H⋯π and π–π interactions [10]. |
Crystallographic and Intermolecular Interactions
- 5-Isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran : The sulfonyl group introduces steric bulk, leading to a large dihedral angle (79.37°) between the benzofuran and phenyl rings. Crystal packing is stabilized by π–π stacking (3.762 Å) and C–H⋯π interactions [9].
- 2-(5-Isopropyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid : The carboxylic acid group facilitates dimerization via O–H⋯O hydrogen bonds, while π–π interactions between furan rings (3.430 Å) enhance stability [3].
- Sulfinyl vs. Sulfonyl Analogues : Sulfinyl derivatives (e.g., ) exhibit reduced symmetry compared to sulfonyl analogues, influencing crystal packing and intermolecular interactions [10].
Physicochemical Properties
- Planarity : The benzofuran core remains planar (mean deviation ≤0.011 Å) across derivatives, but substituents like sulfonyl groups induce torsional strain [9].
- Hydrogen Bonding : Carboxylic acid and ester functionalities dominate intermolecular interactions, whereas sulfonyl/sulfinyl groups rely on π–π and C–H⋯π interactions [10].
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